(1S)-(+)-camphor-10-sulfonic acid monohydrate
Overview
Description
(1S)-(+)-Camphor-10-sulfonic acid monohydrate is a chiral sulfonic acid derived from camphor. It is widely used in organic synthesis, particularly as a resolving agent and a catalyst in asymmetric synthesis. The compound is known for its high solubility in water and various organic solvents, making it versatile for different chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-(+)-camphor-10-sulfonic acid monohydrate typically involves the sulfonation of camphor. The process begins with the oxidation of camphor to camphorquinone, followed by sulfonation using sulfuric acid or chlorosulfonic acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation processes. The reaction conditions are optimized to maximize yield and purity. The product is then crystallized and purified to obtain the monohydrate form .
Chemical Reactions Analysis
Types of Reactions: (1S)-(+)-Camphor-10-sulfonic acid monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form camphorquinone derivatives.
Reduction: It can be reduced to form camphor derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Camphorquinone derivatives.
Reduction: Camphor derivatives.
Substitution: Various substituted camphor derivatives.
Scientific Research Applications
(1S)-(+)-Camphor-10-sulfonic acid monohydrate is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a chiral catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein folding.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (1S)-(+)-camphor-10-sulfonic acid monohydrate involves its ability to act as a chiral catalyst. It facilitates the formation of enantiomerically pure products by providing a chiral environment for the reaction. The compound interacts with substrates through hydrogen bonding and other non-covalent interactions, guiding the reaction pathway towards the desired enantiomer .
Comparison with Similar Compounds
- (1S)-(+)-10-Camphorsulfonic acid
- (1S)-endo-(+)-3-Bromo-10-camphorsulfonic acid monohydrate
- (1S)-(+)-2-Oxobornane-10-sulfonic acid monohydrate
Comparison: (1S)-(+)-Camphor-10-sulfonic acid monohydrate is unique due to its high solubility and effectiveness as a chiral catalyst. Compared to other similar compounds, it offers better solubility and stability in various solvents, making it more versatile for different chemical applications .
Properties
IUPAC Name |
[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4S.H2O/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14);1H2/t7-,10-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQWDBUWBUOFLS-YZUKSGEXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.